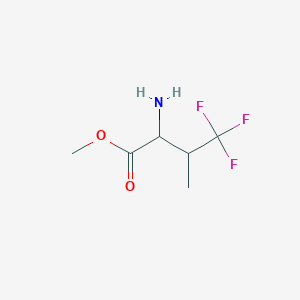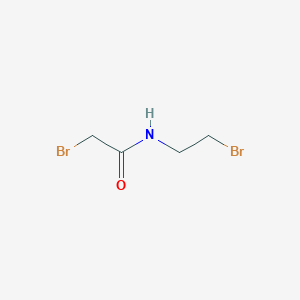
2-Bromo-n-(2-bromoethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-n-(2-bromoethyl)acetamide is an organic compound with the molecular formula C4H7Br2NO It is a brominated derivative of acetamide and is characterized by the presence of two bromine atoms attached to the ethyl and acetamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-n-(2-bromoethyl)acetamide typically involves the bromination of N-(2-bromoethyl)acetamide. One common method involves the reaction of N-(2-bromoethyl)acetamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination of the ethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-n-(2-bromoethyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.
Major Products Formed
Substitution Reactions: Products include substituted amides, thioethers, and ethers.
Reduction Reactions: Products include primary amines and alcohols.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-n-(2-bromoethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-n-(2-bromoethyl)acetamide involves its reactivity with nucleophiles. The bromine atoms act as leaving groups, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in enzyme inhibition studies, where the compound can modify active site residues and inhibit enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromoacetamide: Similar in structure but lacks the additional bromine atom on the ethyl group.
N-Bromoacetamide: Contains a single bromine atom attached to the acetamide group.
2-Bromoethylamine: Contains a bromine atom on the ethyl group but lacks the acetamide functionality.
Uniqueness
2-Bromo-n-(2-bromoethyl)acetamide is unique due to the presence of two bromine atoms, which enhances its reactivity and allows for a broader range of chemical transformations. This dual bromination also makes it a valuable intermediate in the synthesis of more complex molecules.
Propiedades
Número CAS |
7152-58-1 |
|---|---|
Fórmula molecular |
C4H7Br2NO |
Peso molecular |
244.91 g/mol |
Nombre IUPAC |
2-bromo-N-(2-bromoethyl)acetamide |
InChI |
InChI=1S/C4H7Br2NO/c5-1-2-7-4(8)3-6/h1-3H2,(H,7,8) |
Clave InChI |
PCLSXVNWCCKTNI-UHFFFAOYSA-N |
SMILES canónico |
C(CBr)NC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B15216064.png)
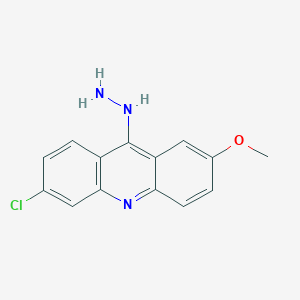
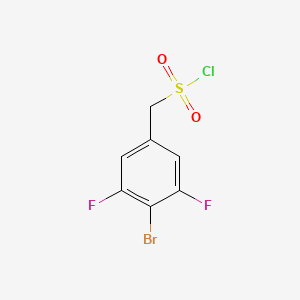


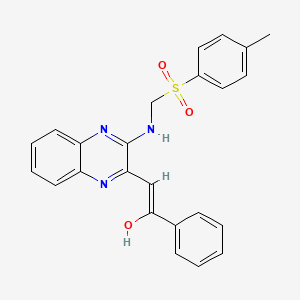
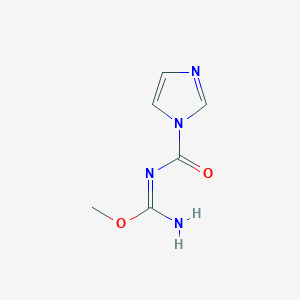
![Bicyclo[3.1.1]heptan-6-one](/img/structure/B15216112.png)
![Imidazo[4,5-d]imidazole](/img/structure/B15216118.png)
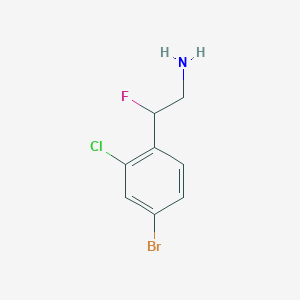
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (Z)-tetracos-15-enoate](/img/structure/B15216130.png)
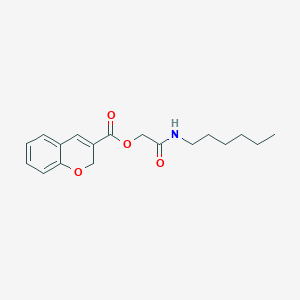
![6-Bromo-7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15216159.png)
